Benzofuran-2-yl(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride
Description
Benzofuran-2-yl(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride is a synthetic compound featuring a benzofuran core linked to a piperazine moiety substituted with a thiophen-3-ylmethyl group. Its structure combines aromatic heterocycles (benzofuran and thiophene) with a piperazine scaffold, a design commonly seen in bioactive molecules targeting neurological or metabolic pathways.
Properties
IUPAC Name |
1-benzofuran-2-yl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S.ClH/c21-18(17-11-15-3-1-2-4-16(15)22-17)20-8-6-19(7-9-20)12-14-5-10-23-13-14;/h1-5,10-11,13H,6-9,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZPWFSKEFTTGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSC=C2)C(=O)C3=CC4=CC=CC=C4O3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzofuran-2-yl(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride is a complex compound that is likely to interact with multiple targetsIt’s known that benzofuran and indole derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors. These compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
For example, they can inhibit the activity of certain enzymes, interfere with the replication of viruses, or induce apoptosis in cancer cells.
Biochemical Pathways
Given the broad spectrum of biological activities associated with benzofuran and indole derivatives, it’s likely that this compound affects multiple pathways.
Biochemical Analysis
Biological Activity
Benzofuran derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The specific compound Benzofuran-2-yl(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride is a novel entity that has shown promising potential in various biological assays. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₂O·HCl
- Molecular Weight : Approximately 314.81 g/mol
This compound features a benzofuran core, which is known for its pharmacological relevance, combined with a piperazine moiety and a thiophene group, enhancing its potential bioactivity.
Biological Activities
1. Antimicrobial Activity
Benzofuran derivatives, including the compound , have demonstrated significant antimicrobial properties. Studies have indicated that benzofuran derivatives possess activity against various pathogens, including bacteria and fungi. For instance:
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| This compound | TBD | TBD |
| Benzofuran derivative A | 8 | M. tuberculosis |
| Benzofuran derivative B | 3.12 | E. coli |
Research shows that modifications to the benzofuran structure can enhance its antimicrobial efficacy, making it a promising scaffold for drug development .
2. Antitumor Activity
The antitumor potential of benzofuran derivatives has been extensively studied. In vitro assays have shown that certain benzofuran compounds exhibit cytotoxic effects against various cancer cell lines:
| Compound | IC₅₀ (μM) | Cancer Cell Line |
|---|---|---|
| This compound | TBD | A2780 (Ovarian Cancer) |
| Compound 32 | 12 | A2780 |
| Compound 33 | 11 | A2780 |
These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest .
3. Anti-inflammatory Activity
Benzofuran derivatives are also noted for their anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis or chronic inflammation .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of various benzofuran derivatives, the compound exhibited notable inhibition against Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of standard antibiotics, highlighting its potential as an alternative treatment option.
Case Study 2: Antitumor Screening
A series of synthesized benzofuran derivatives were tested for their cytotoxic effects on cancer cell lines. The compound displayed an IC₅₀ value comparable to established chemotherapeutics, indicating its potential for further development as an anticancer agent.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Piperazine Methanone Derivatives
The piperazine methanone scaffold is a recurring motif in medicinal chemistry. Key comparisons include:
Key Observations :
- The target compound’s benzofuran-thiophene system may enhance π-π stacking compared to simpler aryl groups (e.g., chlorophenyl in ).
- LDK1229’s bulky bis(4-fluorophenyl) group contrasts with the target’s thiophen-3-ylmethyl, suggesting divergent receptor affinities (e.g., CB1 vs. serotonin/dopamine targets) .
Thiophene-Containing Analogs
Thiophene derivatives are notable for their electronic properties and metabolic stability:
Key Observations :
- Thiophen-3-yl substitution (target) vs.
- The benzylthio group in ’s compound introduces a sulfur-based lipophilic moiety absent in the target, which could modulate pharmacokinetics .
Benzofuran-Containing Analogs
Benzofuran moieties are associated with diverse bioactivities, including kinase inhibition and antimicrobial effects:
Key Observations :
- receptor modulation) .
Physicochemical and Pharmacological Considerations
- Molecular Weight and Solubility : The target compound (388.9 g/mol) falls within the acceptable range for CNS drugs, unlike bulkier analogs like LDK1229 (449.9 g/mol), which may face blood-brain barrier challenges .
- Electronic Effects : The thiophen-3-ylmethyl group’s electron-rich sulfur atom could enhance interactions with cysteine residues in enzymes, contrasting with LDK1229’s fluorine-based electronic modulation .
- Synthetic Complexity: The benzofuran-thiophene-piperazine architecture likely requires multi-step synthesis, similar to ’s pyrazole-thiazolidinone derivative but with distinct purification challenges .
Q & A
Q. What are the recommended synthetic routes for preparing Benzofuran-2-yl(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride?
Methodological Answer: The synthesis typically involves coupling a benzofuran carbonyl derivative with a functionalized piperazine-thiophene moiety. A common approach includes:
- Step 1: Activation of the benzofuran-2-carboxylic acid using coupling agents (e.g., EDCI/HOBt) to form an intermediate acyl chloride or active ester.
- Step 2: Reaction with 4-(thiophen-3-ylmethyl)piperazine under basic conditions (e.g., NaH in THF) to form the methanone scaffold .
- Step 3: Hydrochloride salt formation via treatment with HCl gas in a polar solvent (e.g., ethanol), followed by crystallization .
Key Considerations: - Monitor reaction progress using TLC or LC-MS to avoid over-alkylation of the piperazine nitrogen.
- Purify intermediates via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient).
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: A multi-technique approach is essential:
- NMR Spectroscopy: Confirm regiochemistry of the thiophen-3-ylmethyl group via ¹H-¹H NOESY (e.g., cross-peaks between piperazine protons and thiophene methylene) .
- X-ray Crystallography: Resolve crystal structure to validate stereochemistry and salt formation (e.g., hydrochloride counterion positioning) .
- HPLC-PDA: Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) to detect impurities (e.g., des-thiophene byproducts, ~0.5% threshold) .
Data Table:
| Technique | Parameters | Target Metrics |
|---|---|---|
| HPLC | Column: C18, λ=254 nm | Purity ≥98% |
| ¹H NMR | DMSO-d6, 500 MHz | Integration ratio matches expected protons |
| MS | ESI+ | m/z = [M+H]⁺ calculated: 383.1 |
Q. What preliminary biological screening assays are appropriate for this compound?
Methodological Answer: Prioritize assays based on structural analogs:
- TRPC Channel Modulation: Test dose-dependent activation/inhibition in HEK293 cells expressing TRPC3/6/7 (IC₅₀ determination via calcium flux assays) .
- Kinase Profiling: Screen against a panel of 50 kinases (e.g., PI3K, MAPK) at 10 µM to identify off-target effects.
- Cytotoxicity: Use MTT assays in normal (e.g., HEK293) and cancer (e.g., HeLa) cell lines (48-hour exposure, EC₅₀ calculation).
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay platforms?
Methodological Answer: Contradictions (e.g., variable IC₅₀ values) often arise from:
- Impurity Interference: Re-purify the compound via preparative HPLC and re-test .
- Assay Conditions: Standardize buffer pH (e.g., 7.4 vs. 6.5 alters TRPC activity) and cell passage number .
- Salt Dissociation: Confirm the hydrochloride counterion’s stability in aqueous media (e.g., pH 3–7) via ion chromatography .
Case Study: A 20% discrepancy in TRPC6 inhibition between HEK293 and CHO cells was traced to differential chloride ion channel expression, resolved by using a chloride-free buffer .
Q. What strategies optimize the synthetic yield of the hydrochloride salt?
Methodological Answer:
- Crystallization Optimization: Use anti-solvent addition (e.g., diethyl ether to ethanol) under controlled cooling (2°C/min) to enhance crystal nucleation .
- Counterion Exchange: Compare hydrochloride vs. oxalate salts for solubility differences; hydrochloride typically offers better aqueous stability .
- Reaction Scale-Up: Maintain stoichiometric excess of HCl gas (1.2 eq) to prevent freebase formation during salt precipitation.
Q. How can researchers investigate the compound’s metabolic stability in vitro?
Methodological Answer:
- Liver Microsome Assay: Incubate with human liver microsomes (1 mg/mL, NADPH regeneration system) for 0–60 minutes. Quench with acetonitrile and analyze via LC-MS/MS to calculate t₁/₂ .
- CYP450 Inhibition Screening: Test against CYP3A4/2D6 isoforms using fluorescent substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin).
Key Finding: Piperazine derivatives often show CYP3A4 inhibition; structural modification (e.g., fluorination) may reduce metabolic liability .
Q. What computational methods support SAR studies for this compound?
Methodological Answer:
- Docking Simulations: Use AutoDock Vina to model interactions with TRPC6 (PDB: 6CUD). Focus on the piperazine-thiophene moiety’s role in binding pocket occupancy .
- QM/MM Calculations: Optimize the protonation state of the piperazine nitrogen in physiological pH using Gaussian09 (B3LYP/6-31G* basis set) .
Q. How should researchers address batch-to-batch variability in analytical profiles?
Methodological Answer:
- Root-Cause Analysis: Track variability sources (e.g., starting material purity, reaction temperature fluctuations) via design-of-experiments (DoE) .
- Stability-Indicating Methods: Develop forced degradation studies (heat, light, pH extremes) to identify degradation products (e.g., hydrolyzed benzofuran ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
